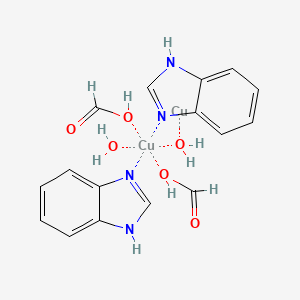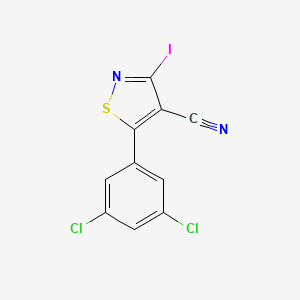
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an iodine atom, and a nitrile group attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dichlorophenyl isothiocyanate with iodine and a suitable nitrile source can lead to the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the derivative being studied.
類似化合物との比較
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and thiazole ring but differs in the overall structure and substitution pattern.
3,5-Dichlorobenzamide Derivatives: These compounds have similar dichlorophenyl groups but differ in the functional groups attached to the benzene ring.
Uniqueness
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile is unique due to the presence of the iodine atom and the nitrile group, which confer distinct reactivity and potential for further functionalization. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C10H3Cl2IN2S |
|---|---|
分子量 |
381.02 g/mol |
IUPAC名 |
5-(3,5-dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H3Cl2IN2S/c11-6-1-5(2-7(12)3-6)9-8(4-14)10(13)15-16-9/h1-3H |
InChIキー |
KTVKACXYWBBHLA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)


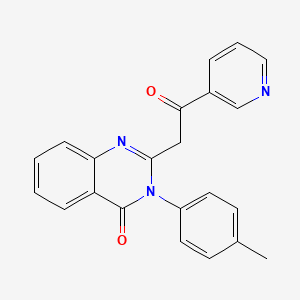

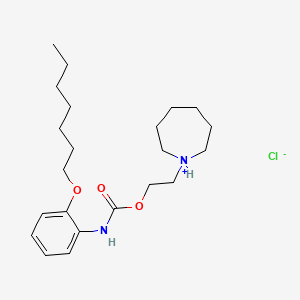
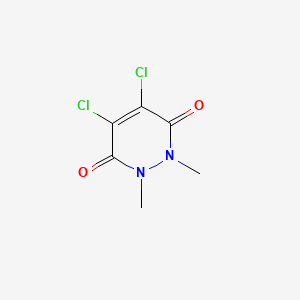
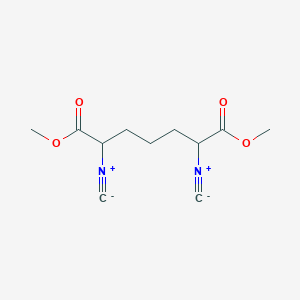
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
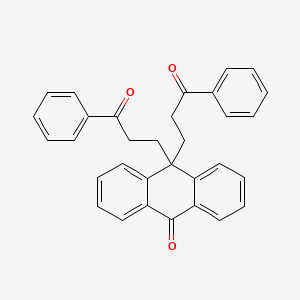
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
